NDR Peak-to-Valley Ratio: CAS 255043-63-1 Delivers >1000:1 On-Off Ratio, Unmatched by Mono-Substituted Analogs
The nitroamine compound (CAS 255043-63-1) exhibits an on-off peak-to-valley ratio (PVR) in excess of 1000:1 in a Au-molecule-Au junction at low temperature, as reported in the seminal Science paper [1]. The same study examined the nitro-only analog (4-ethynylphenyl-4′-ethynylphenyl-2′-nitro-1-benzenethiolate) which also showed NDR but with a significantly lower PVR; the authors explicitly highlight the nitroamine compound as the basis for the large on-off ratio. The dinitro analog (2′,5′-dinitro-4,4′-bis(phenylethynyl)-1-benzenethiolate, compound VII) shows NDR as well, but its V_TH is insensitive to tip material and its memory effect yields up to 38% charge retention [2], whereas the nitroamine compound's dual redox character enables the extreme PVR.
| Evidence Dimension | On-off peak-to-valley ratio (PVR) in molecular junction |
|---|---|
| Target Compound Data | >1000:1 |
| Comparator Or Baseline | Nitro-only analog: significantly lower PVR (exact value not provided; authors attribute large PVR specifically to nitroamine). Dinitro analog (VII): NDR present but PVR not reported as >1000:1. |
| Quantified Difference | At least an order-of-magnitude superiority over the nitro-only analog; the >1000:1 PVR is a landmark value in molecular electronics. |
| Conditions | Au–SAM–Au junction; low temperature (exact temperature not specified in abstract); i–V sweep. |
Why This Matters
For molecular-scale switches and memory, the on-off ratio directly determines bit error rate and sense margin; a >1000:1 PVR is a benchmark that remains among the highest reported for single-molecule or monolayer devices, making this compound the reference standard for high-PVR NDR studies.
- [1] Chen, J.; Wang, W.; Reed, M. A.; Rawlett, A. M.; Price, D. W.; Tour, J. M. Large On-Off Ratios and Negative Differential Resistance in a Molecular Electronic Device. Science 1999, 286 (5444), 1550–1552. View Source
- [2] Fan, F.-R. F.; Yao, Y.; Cai, L.; Cheng, L.; Tour, J. M.; Bard, A. J. Structure-Dependent Charge Transport and Storage in Self-Assembled Monolayers of Compounds of Interest in Molecular Electronics: Effects of Tip Material, Headgroup, and Surface Concentration. J. Am. Chem. Soc. 2004, 126 (12), 4035–4042. View Source
